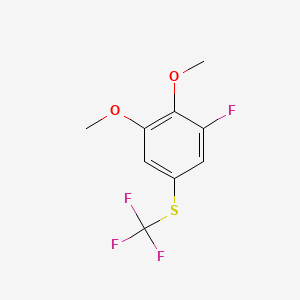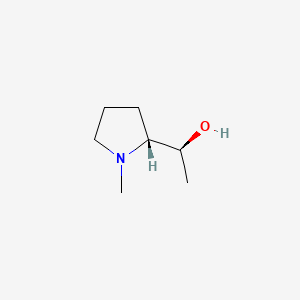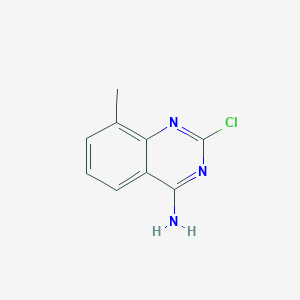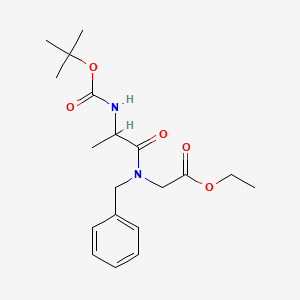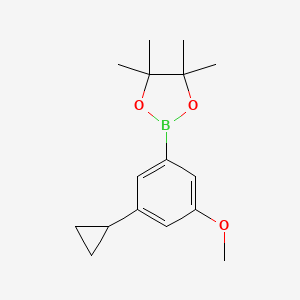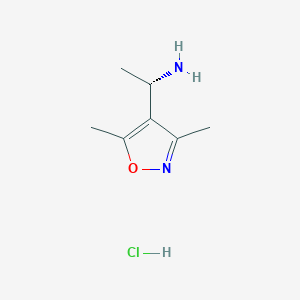
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-isoxazoline.
Reduction of the Nitro Group: The nitro group in the isoxazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted isoxazoles.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl: The enantiomer of the compound, with potentially different biological activity.
3,5-Dimethylisoxazole: A simpler analog without the ethan-1-amine group.
Isoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.
Uniqueness
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the isoxazole ring make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
(1S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-4(8)7-5(2)9-10-6(7)3;/h4H,8H2,1-3H3;1H/t4-;/m0./s1 |
InChI Key |
JBIDWRUFHQNMEO-WCCKRBBISA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)[C@H](C)N.Cl |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


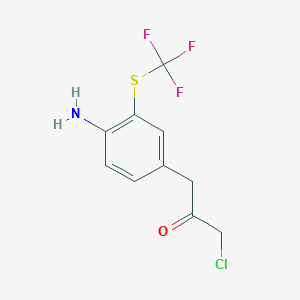
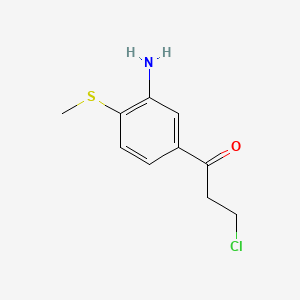
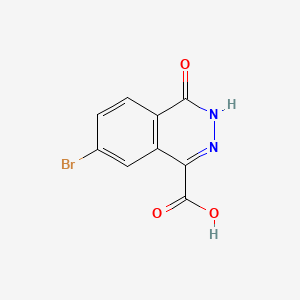
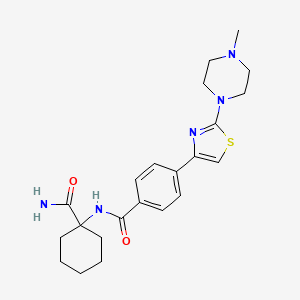
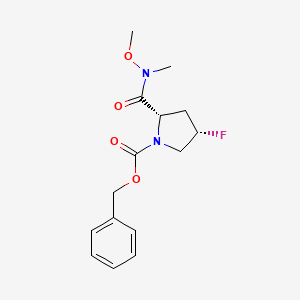
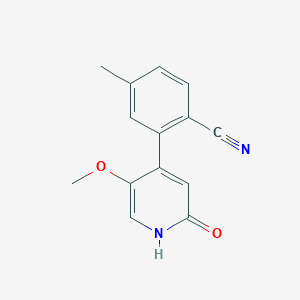
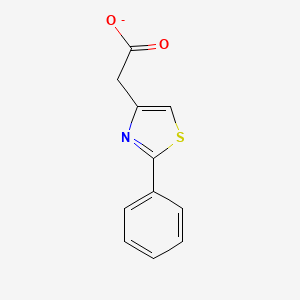

![1H-Pyrrolo[2,3-B]pyridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14043380.png)
